2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to interact with various targets such asLeukotriene A-4 hydrolase and Biotin carboxylase . These enzymes play crucial roles in inflammatory responses and fatty acid synthesis, respectively.
Mode of Action
This interaction could potentially alter the normal functioning of the target proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
Given the potential targets of similar compounds, it is plausible that this compound could influence pathways related to inflammation and fatty acid metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
Based on the potential targets and pathways, it can be inferred that this compound may have effects on inflammatory responses and fatty acid metabolism .
Biochemical Analysis
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with penicillin-binding proteins and beta-lactamases, which are crucial for bacterial cell wall synthesis and antibiotic resistance . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their activity and thereby disrupting bacterial cell wall synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound exhibits antiproliferative activity by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it affects gene expression by modulating the transcription of genes related to apoptosis and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as penicillin-binding proteins and beta-lactamases, leading to enzyme inhibition . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzyme activity and cellular processes, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of 2-Amino-1,3-thiazole-4-carboxylic acid: This can be achieved by cyclization of thiourea with chloroacetic acid in the presence of a base.
Activation of the Carboxylic Acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling with Cyclopropylamine: The activated acid chloride is then reacted with cyclopropylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, involving nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiazoles.
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections, inflammation, and cancer.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It may be utilized in the development of new materials with enhanced properties, such as increased thermal stability or conductivity.
Comparison with Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid
Ethyl 2-aminothiazole-4-acetate
Cyclopropylamine derivatives
Uniqueness: 2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide is unique due to its specific structural features, such as the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other thiazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVIMXIGKVSDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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